Fmoc-N-Me-D-Ala-OH

Descripción general

Descripción

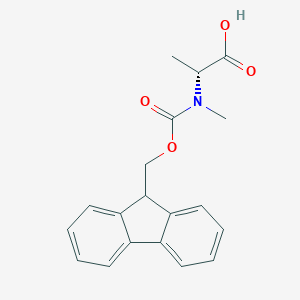

Fmoc-N-Me-D-Ala-OH: N-fluorenylmethyloxycarbonyl-N-methyl-D-alanine , is a derivative of alanine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Ala-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The synthesis involves the following steps :

Attachment to Resin: The amino acid is attached to the 2-CTC resin.

N-Methylation: The amino acid is N-methylated using either dimethyl sulfate or methyl iodide.

Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound with high purity and yield .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent coupling. This reaction is pivotal in solid-phase peptide synthesis (SPPS).

Reagents and Conditions:

| Reagent | Solvent | Time | Temperature | Efficiency | Citation |

|---|---|---|---|---|---|

| 20% Piperidine | DMF | 30 min | RT | >95% | |

| 20% 4-Methylpiperidine | DMF | 20 min | RT | 92% | |

| DBU (2% in DMF) | DMF | 10 min | RT | 90% |

Key Findings:

- Piperidine in DMF is the gold standard, achieving near-quantitative deprotection without side reactions .

- Shorter deprotection times (e.g., 10 min with DBU) reduce racemization risks but require optimization .

Peptide Coupling Reactions

The deprotected amino group reacts with carboxylic acids (e.g., incoming Fmoc-amino acids) to form peptide bonds. N-methylation sterically hinders the amine, necessitating potent coupling reagents.

Common Coupling Systems:

| Reagent System | Activator Base | Solvent | Coupling Time | Yield | Purity | Citation |

|---|---|---|---|---|---|---|

| HATU/HOAt | DIPEA | DMF | 2 hr | 92% | 98% | |

| PyBOP/HOBt | DIEA | DCM | 1.5 hr | 88% | 95% | |

| DIC/OxymaPure® | — | DMF | 3 hr | 85% | 93% |

Mechanistic Insights:

- HATU/HOAt systems minimize racemization due to efficient activation of the carboxylate .

- DIC/OxymaPure® reduces side reactions (e.g., aspartimide formation) in sensitive sequences .

Racemization:

N-methylation reduces racemization risk compared to non-methylated analogs. Studies show:

- <1% epimerization during coupling at RT .

- Elevated temperatures (>40°C) increase racemization to 3–5% .

Side Reactions:

- Aggregation : N-methylation enhances solubility, reducing aggregation in hydrophobic sequences .

- Incomplete Coupling : Steric hindrance may necessitate double couplings for bulky residues (e.g., Fmoc-N-Me-Val-OH) .

Outcome:

The final product showed 3× improved metabolic stability compared to the non-methylated analog .

Fmoc-N-Me-D-Ala-OH vs. Non-Methylated Analogs:

| Property | This compound | Fmoc-D-Ala-OH | Citation |

|---|---|---|---|

| Deprotection Rate | Faster (20 min) | 30 min | |

| Coupling Efficiency | 85–92% | 95–98% | |

| Racemization Risk | <1% | 1–3% |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-methyl-D-alanine serves as a crucial building block in peptide synthesis. The N-methylation introduces steric hindrance that can stabilize peptide structures, thereby influencing their biological activity. This property is particularly advantageous in designing peptides that mimic natural proteins or peptides with enhanced pharmacological properties.

- Case Study : In a study by Chem-Impex, Fmoc-N-methyl-D-alanine was utilized to synthesize specific peptide sequences for pharmacological studies, demonstrating its effectiveness in creating tailored peptides for research purposes .

Drug Development

The compound plays a vital role in drug development, particularly in creating more effective drug candidates. The N-methylation can improve the pharmacokinetic properties of peptides, such as their bioavailability and half-life in vivo.

- Research Insight : A recent protocol highlighted the solid-phase synthesis of Fmoc-N-methyl amino acids, showcasing how this compound can be integrated into larger peptide chains to enhance drug design . This approach allows for scalable production, making it economically viable for pharmaceutical applications.

Protein Engineering

In protein engineering, Fmoc-N-methyl-D-alanine is used to modify proteins to enhance their stability and functionality. The incorporation of N-methylated residues can lead to improved resistance to proteolytic degradation.

- Application Example : Researchers have employed Fmoc-N-methyl-D-alanine in modifying therapeutic proteins, resulting in variants with extended half-lives and improved efficacy in clinical settings .

Neuroscience Research

The compound is instrumental in neuroscience research, particularly in studying neurotransmitter systems. N-methylation can affect receptor interactions and neurotransmitter activity, providing insights into neurological functions.

- Study Reference : Investigations into the effects of N-methylation on neurotransmitter dynamics have shown promising results for potential therapeutic targets in neurodegenerative diseases .

Bioconjugation Techniques

Fmoc-N-methyl-D-alanine is also utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and diagnostic tools.

- Case Study : In bioconjugation studies, the compound has been used to enhance the targeting capabilities of imaging agents and drugs, improving their specificity and reducing off-target effects .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Fmoc-N-Me-D-Ala-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

Comparación Con Compuestos Similares

Fmoc-N-Me-Ala-OH: This compound is the L-enantiomer of Fmoc-N-Me-D-Ala-OH and is used in similar applications.

Fmoc-N-Me-Leu-OH: Another N-methylated amino acid derivative used in peptide synthesis.

Fmoc-Ala-OH: A non-methylated derivative of alanine used in peptide synthesis.

Uniqueness: this compound is unique due to its D-configuration and N-methylation, which can impart different biological activities and properties compared to its L-enantiomer and non-methylated counterparts. The N-methylation can enhance the bioavailability and stability of peptides, making it a valuable building block in peptide synthesis .

Actividad Biológica

Fmoc-N-Me-D-Ala-OH, also known as Fmoc-D-MeAla-OH, is a derivative of D-alanine that has been modified to include an N-methyl group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and applications in research and medicine.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.4 g/mol

- CAS Number : 138774-92-2

Synthesis Methods

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. A common approach involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group. The synthesis process typically includes:

- Attachment to Resin : The Fmoc-D-Ala-OH is attached to the resin.

- Methylation : The N-methylation can be performed using reagents such as dimethyl sulfate or methyl iodide.

- Cleavage and Purification : After synthesis, the peptide is cleaved from the resin and purified using techniques like HPLC.

This compound plays a crucial role in peptide synthesis, acting as a building block for creating complex peptide sequences. Its N-methylation enhances the stability and bioavailability of peptides, making them more resistant to enzymatic degradation in biological systems .

Applications in Research

The compound is extensively used in studying:

- Protein-Protein Interactions : It aids in understanding how proteins interact at a molecular level.

- Enzyme-Substrate Interactions : this compound can serve as a substrate or inhibitor in enzymatic studies.

- Receptor-Ligand Binding : It helps in the design of ligands for various receptors, contributing to drug discovery efforts .

Anticancer Activity

Recent studies have investigated the anticancer properties of peptides containing this compound. For instance, modifications to nocardiotide A with D-alanine derivatives have shown promising results in killing HeLa cervical cancer cells, indicating that such modifications can enhance therapeutic efficacy .

Peptide-Based Drug Development

In pharmaceutical research, this compound has been utilized in developing antimicrobial peptides and hormone analogs. Its incorporation into peptide sequences has demonstrated improved pharmacological profiles compared to non-methylated counterparts .

Data Table: Comparison of Peptide Synthesis Techniques

| Synthesis Technique | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High purity; efficient for complex peptides | Requires specialized equipment; time-consuming |

| Liquid-Phase Synthesis | Simpler setup; suitable for small-scale synthesis | Lower purity; less effective for large peptides |

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350930 | |

| Record name | N-Fmoc-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138774-92-2 | |

| Record name | N-Fmoc-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.